Product packaging for Quercetin 3-Sulfate Potassium Salt(Cat. No.:CAS No. 121241-74-5)

Quercetin 3-Sulfate Potassium Salt

Cat. No.: B3320167
CAS No.: 121241-74-5
M. Wt: 420.4 g/mol
InChI Key: FDGZBSINRIDFBT-UHFFFAOYSA-M
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Description

Quercetin (B1663063) 3-Sulfate Potassium Salt is the potassium salt form of Quercetin 3-sulfate, a primary metabolite formed in the human body following the consumption of quercetin-rich foods. wikipedia.orgwikipedia.org While quercetin itself is abundant in fruits and vegetables like onions, apples, and berries, it is rarely present as the free aglycone in plasma. healthline.comwebmd.comnih.gov Instead, it undergoes extensive metabolism, primarily through sulfation, glucuronidation, and methylation in the liver and intestines. nih.govmdpi.com Quercetin 3-sulfate is one of the major metabolites found circulating in human plasma, making its study essential for understanding the in vivo effects attributed to dietary quercetin. wikipedia.orgwikipedia.orgresearchgate.net The potassium salt form provides a stable, water-soluble compound suitable for laboratory research. nih.govcymitquimica.com

Table 1: Physicochemical Properties of Quercetin 3-Sulfate Potassium Salt

Property Value Source
CAS Number 121241-74-5 wikipedia.orgscbt.com
Molecular Formula C₁₅H₉KO₁₀S scbt.com
Molecular Weight 420.39 g/mol scbt.com
IUPAC Name potassium;[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] sulfate (B86663) clearsynth.com
Synonyms 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(sulfooxy)-4H-1-benzopyran-4-one Potassium Salt cymitquimica.com

Flavonoids, a diverse group of polyphenolic compounds, are secondary metabolites in plants with a wide range of reported biological activities. nih.gov When ingested by humans, these compounds, including quercetin, are subject to extensive Phase II biotransformation reactions. wikipedia.orgresearchgate.net Sulfation, the enzymatic addition of a sulfo group, is a key metabolic pathway catalyzed by sulfotransferase (SOT) enzymes in the cytoplasm. nih.gov These enzymes transfer a sulfate group from a donor molecule, 3′-phosphoadenosine-5′-phosphosulfate (PAPS), to the hydroxyl groups of flavonoids. nih.gov

This metabolic conversion is critical because the circulating metabolites, such as quercetin-3-sulfate and quercetin-3-glucuronide, are the primary forms that interact with tissues throughout the body, rather than the original quercetin aglycone. wikipedia.orgmdpi.comresearchgate.net Consequently, understanding the bioactivity of these metabolites is paramount to accurately interpreting the health effects of dietary flavonoids. The study of Quercetin 3-Sulfate is thus a study of how the body processes and utilizes one of the most abundant dietary flavonoids. healthline.com

Sulfated flavonoids are a major focus in phytochemical and biomedical research for several reasons. kaust.edu.sakaust.edu.sa The addition of a sulfate group dramatically alters a flavonoid's physicochemical properties, most notably increasing its water solubility and polarity. nih.govresearchgate.net This change affects how the compound is transported, distributed, and ultimately excreted from the body. mdpi.com

Furthermore, sulfation can modulate the biological activity of the parent compound. ontosight.airesearchgate.net While sulfation sometimes reduces or inactivates the effects of the original flavonoid, this is not always the case. nih.govaacrjournals.org Some sulfated metabolites exhibit their own distinct biological functions. researchgate.net For instance, research shows that while quercetin metabolites may lack the direct vasorelaxant effects of the aglycone, they can protect against endothelial dysfunction under conditions of high oxidative stress. nih.gov

Additionally, sulfated flavonoids can act as a circulating reservoir. aacrjournals.org They can be taken up by cells and have the sulfate group removed by enzymes called sulfatases, a process known as desulfation. aacrjournals.org This intracellular conversion regenerates the active aglycone (quercetin) at specific tissue sites, suggesting that metabolites can serve as transport forms that release the active compound where it may be needed. aacrjournals.org This interplay between sulfation and desulfation is a key determinant of the ultimate biological effects of flavonoids in vivo. aacrjournals.org

Academic research on this compound has followed several key trajectories to elucidate its role and properties.

Synthesis and Identification: A significant area of research has been the chemical and enzymatic synthesis of quercetin sulfates to serve as authentic standards for metabolic studies. researchgate.netnih.govresearchgate.net Researchers have developed methods to produce various sulfated derivatives of quercetin, allowing for their precise identification and quantification in biological samples. researchgate.netnih.gov These standards have been crucial in confirming that Quercetin 3'-O-sulfate is a major urinary metabolite in rats fed quercetin and that Quercetin 3-sulfate is a principal metabolite in human plasma. wikipedia.orgresearchgate.netnih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are central to this work. nih.govgijhsr.comnih.gov

In Vitro Biological Activity: Numerous studies have investigated the biological effects of Quercetin 3-Sulfate in various cell-based models. This research often compares the activity of the metabolite to that of the parent quercetin. For example, studies have explored its antioxidant potential, finding that while sulfation can sometimes decrease free-radical scavenging activity compared to quercetin, certain sulfated forms still demonstrate significant antioxidant effects. nih.govresearchgate.net Other research has examined its influence on cell growth, revealing differential effects between normal and cancerous cells. One study found that Quercetin 3-sulfate displayed an opposite potency and efficacy in inhibiting the growth of normal human mammary epithelial cells versus breast cancer cells when compared to quercetin. aacrjournals.org Its role in inflammation has also been a focus, with studies showing that quercetin metabolites can downregulate the expression of inflammatory markers like cyclooxygenase-2 (COX-2). nih.gov

Table 2: Selected Research Findings on the Comparative Biological Activity of Quercetin and Quercetin 3-Sulfate

Research Area Quercetin (Parent Compound) Quercetin 3-Sulfate (Metabolite) Key Finding Source
Breast Cell Growth Inhibition Inhibits growth of normal and cancerous breast cells. More effective against normal cells (IC₅₀ ~20 µM) than cancer cells (IC₅₀ ~50 µM). Also inhibits cell growth, but with opposite potency and efficacy compared to quercetin. The sulfated metabolite shows a differential biological activity profile in normal versus cancerous breast cell lines. aacrjournals.org
Antioxidant Activity (DPPH Assay) Strong antioxidant activity. Antioxidant activity is dramatically reduced when hydroxyl groups are substituted by a sulfate group. Sulfation at the 3-position significantly diminishes the in vitro free-radical scavenging capacity. nih.gov
Endothelial Function Induces vasorelaxation. Inhibits NADPH oxidase-derived O₂⁻ release. Lacks direct vasorelaxant effect. Inhibits NADPH oxidase-derived O₂⁻ release and prevents endothelial dysfunction under oxidative stress. Metabolites may not be direct vasodilators but contribute to vascular protection by reducing oxidative stress. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9KO10S B3320167 Quercetin 3-Sulfate Potassium Salt CAS No. 121241-74-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O10S.K/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23;/h1-5,16-19H,(H,21,22,23);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGZBSINRIDFBT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])O)O.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9KO10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of quercetin (B1663063) 3-sulfate potassium salt. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide detailed information about its chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

In the ¹H NMR spectrum of quercetin, characteristic signals are observed for the aromatic protons on the A and B rings, as well as the hydroxyl protons. thermofisher.com For quercetin 3-sulfate, the sulfation at the 3-position would lead to a downfield shift of the adjacent protons, particularly H-2' and H-6', compared to the parent quercetin molecule. The presence of the sulfate (B86663) group would also eliminate the signal from the 3-OH proton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial in assigning the proton and carbon signals unambiguously and confirming the position of the sulfate moiety.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Quercetin and Its Derivatives

AtomQuercetin ¹H (ppm) thermofisher.comQuercetin ¹³C (ppm) researchgate.netExpected Change for Quercetin 3-Sulfate
H-66.05 (d)98.7Minor shift
H-86.30 (d)93.8Minor shift
H-2'7.45 (d)115.5Downfield shift
H-5'6.89 (d)116.1Minor shift
H-6'7.60 (dd)120.5Downfield shift
C-2-147.4Downfield shift
C-3-136.3Significant downfield shift due to sulfation
C-4-176.4Minor shift

Note: The table presents typical chemical shifts for quercetin and hypothesized shifts for its 3-sulfate derivative based on general principles of NMR spectroscopy. Actual values for Quercetin 3-Sulfate Potassium Salt would require experimental determination.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum of quercetin typically shows characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. nih.govsemanticscholar.org The introduction of a sulfate group would result in additional, distinct absorption bands.

Specifically, the FTIR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the S=O stretching vibrations of the sulfate group, typically in the region of 1215-1260 cm⁻¹ (asymmetric) and 1040-1065 cm⁻¹ (symmetric). The presence of the potassium salt would be confirmed by the absence of a broad O-H stretching band from a sulfonic acid group and the presence of ionic interactions. researchgate.net The characteristic C=O stretching vibration of the γ-pyrone ring in flavonoids is also a key feature. ptfarm.pl

Table 2: Key FTIR Absorption Bands for Quercetin and Expected for this compound

Functional GroupTypical Wavenumber (cm⁻¹) for Quercetin nih.govresearchgate.netExpected Wavenumber (cm⁻¹) for this compound
O-H (phenolic)3400-3200 (broad)3400-3200 (broad, retained from other OH groups)
C=O (γ-pyrone)~1650~1650
C=C (aromatic)1600-14501600-1450
S=O (asymmetric stretch)-~1250
S=O (symmetric stretch)-~1050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the quantification and assessment of the purity of this compound. Flavonoids exhibit characteristic UV-Vis spectra due to their conjugated systems. The UV-Vis spectrum of quercetin in ethanol (B145695) typically displays two major absorption bands, Band I (350-385 nm) and Band II (250-270 nm). researchgate.netjocpr.com

The sulfation at the 3-position is expected to cause a hypsochromic (blue) shift in Band I compared to the parent quercetin molecule. The precise λmax (wavelength of maximum absorbance) would be determined by scanning a solution of the pure compound. jocpr.com For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. jchr.orgjocpr.com This method, while simple, can be susceptible to interference from other UV-absorbing compounds, highlighting the need for chromatographic separation for complex samples.

Table 3: UV-Vis Absorption Maxima for Quercetin and Expected for Quercetin 3-Sulfate

CompoundBand I (λmax, nm) jocpr.comBand II (λmax, nm) jocpr.com
Quercetin~374~256
Quercetin 3-SulfateExpected hypsochromic shift from ~374 nmExpected minor shift from ~256 nm

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation of this compound from complex mixtures, such as plasma or herbal extracts, and its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., DAD, PDA)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Photodiode Array (PDA) detection is a widely used method for the analysis of quercetin and its metabolites. researchgate.netresearchgate.netsci-hub.senih.gov Reversed-phase HPLC, typically using a C18 column, is the most common approach. The mobile phase usually consists of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govmdpi.com

The retention time of quercetin 3-sulfate would be shorter than that of the more lipophilic quercetin aglycone due to the increased polarity conferred by the sulfate group. DAD or PDA detectors provide spectral information across a range of wavelengths, which aids in peak identification and purity assessment by comparing the spectrum of the analyte peak with that of a reference standard. researchgate.net

Table 4: Representative HPLC Method Parameters for the Analysis of Quercetin and its Metabolites

ParameterTypical Conditions nih.govmdpi.com
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Acetonitrile and water (with 0.1-2% acid)
Flow Rate0.6 - 1.3 mL/min
DetectionDAD or PDA, monitoring at λmax of the analyte (e.g., ~370 nm for quercetin)
Retention TimeDependent on specific method, quercetin 3-sulfate expected to elute earlier than quercetin

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC for the analysis of this compound, including higher resolution, increased sensitivity, and faster analysis times. ucdavis.edunih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures.

UHPLC is often coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), for highly sensitive and selective quantification of quercetin metabolites in biological matrices like plasma. ucdavis.edunih.govacs.orgnih.govresearchgate.net This combination allows for the accurate measurement of low concentrations of quercetin 3-sulfate, which is crucial for pharmacokinetic studies. nih.govresearchgate.net The use of a C18 analytical column with a mobile phase of aqueous formic acid and acetonitrile is common in UHPLC-MS/MS methods for these analytes. nih.gov

Table 5: Typical UHPLC-MS/MS Parameters for the Analysis of Quercetin Metabolites

ParameterTypical Conditions ucdavis.edunih.gov
ColumnReversed-phase C18 (e.g., 2.1 mm x 100 mm, sub-2 µm)
Mobile PhaseGradient elution with 0.1% aqueous formic acid and acetonitrile
Ionization ModeElectrospray Ionization (ESI), typically in negative mode for sulfates
MS DetectionTandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM)
MRM TransitionSpecific precursor and product ions for quercetin-3-sulfate would be selected

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the premier analytical tool for the definitive identification and precise quantification of quercetin and its metabolites, including sulfated forms. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems are employed to separate the target analyte, such as Quercetin 3-Sulfate, from other compounds in a sample mixture. ucdavis.edunih.gov The separation is typically achieved on a C18 reversed-phase column, using a mobile phase gradient consisting of an aqueous solution with a small percentage of acid (like formic acid) and an organic solvent, such as acetonitrile or methanol (B129727). nih.govnih.govresearchgate.net

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source, which can be operated in either positive or negative ion mode. For quercetin and its conjugates, negative ion mode is often preferred. nih.govekb.eg The mass spectrometer first measures the mass-to-charge ratio (m/z) of the precursor ion (the intact molecule of interest). This precursor ion is then fragmented, and the m/z of the resulting product ions are measured in the second stage of mass analysis.

This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and is instrumental for quantitative analysis, especially for low-concentration analytes in complex matrices. nih.gov The specific transitions from a precursor ion to its product ions serve as a unique fingerprint for the compound. For instance, in the analysis of quercetin derivatives, specific MRM transitions are monitored for each compound to ensure accurate quantification. nih.gov

The use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) systems, further enhances identification capabilities by providing highly accurate mass measurements of both precursor and product ions. ucdavis.edu This allows for the determination of the elemental composition of an unknown compound, which is a significant aid in structural elucidation and the identification of novel metabolites. ucdavis.edu

Table 1: LC-MS/MS Parameters for Quercetin Metabolite Analysis

Parameter Description Source
Chromatography Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) nih.gov
Mobile Phase Gradient elution with 0.1% formic acid in water and acetonitrile nih.gov
Flow Rate 0.4 mL/min nih.gov
Ionization Source Electrospray Ionization (ESI) in negative mode nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Desolvation Gas Flow 1,000 L/h at 550 °C nih.gov
Capillary Voltage 3,000 V nih.gov

Sample Preparation Strategies for Biological and Plant Matrices

The successful analysis of "this compound" by LC-MS/MS is highly dependent on the initial sample preparation. This critical step aims to extract the analyte from its matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. researchgate.net

For biological matrices such as human or animal plasma, sample preparation often involves protein precipitation followed by extraction. A common approach is to add an organic solvent like acetonitrile to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the analytes can be further purified. In some methods, plasma samples are simply filtered before direct injection into the LC-MS/MS system. ucdavis.edu

For plant matrices , the extraction process is designed to efficiently isolate flavonoids from the complex plant material. Various techniques have been employed, including:

Solid-Phase Extraction (SPE): This is a widely used technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. researchgate.net Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net

Solvent Extraction: This involves maceration, sonication, or other techniques to extract compounds from solid plant material using solvents like methanol or ethanol. researchgate.netmdpi.com The choice of solvent, temperature, and extraction time can be optimized to maximize the recovery of the target analytes. mdpi.com

The selection of the most appropriate sample preparation method depends on the specific characteristics of the matrix and the analyte, as well as the sensitivity requirements of the subsequent analytical method.

Method Validation Parameters in Analytical Research

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process. The validation of methods for the quantification of quercetin and its metabolites, including "this compound," typically assesses several key parameters as outlined by international guidelines. nih.gov

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method is considered linear over a specific concentration range if the response is directly proportional to the concentration. This is typically demonstrated by a high correlation coefficient (r or R²) for the calibration curve, often greater than 0.99. nih.govscielo.br

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. nih.gov In LC-MS/MS, the monitoring of specific MRM transitions provides high selectivity. mdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the added analyte that is detected by the method indicates the accuracy. Recoveries are often expected to be within a certain range, for example, 85-115%. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. nih.govresearchgate.net

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. nih.govresearchgate.net RSD values for precision are typically required to be low, often less than 15%. researchgate.netmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. nih.gov These parameters define the sensitivity of the method.

Table 2: Example of Method Validation Parameters for Quercetin Analysis

Parameter Result Source
Linearity Range 0.05 - 200 µg/mL scielo.br
Correlation Coefficient (r) 0.9997 scielo.br
Limit of Detection (LOD) 18 ng/mL scielo.br
Limit of Quantification (LOQ) 29 ng/mL scielo.br
Intra-assay Precision (RSD) < 2% scielo.br
Inter-assay Precision (RSD) < 2% scielo.br
Accuracy (Mean Recovery) 93-94% scielo.br

Compound Index

Table 3: List of Compounds Mentioned

Compound Name
This compound
Quercetin
Isorhamnetin
Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside
Rutin
Isorhamnetin-7-O-glucuronide-4'-O-sulfate
Quercetin-7-O-glucuronide-4'-O-sulfate
Quercetin-3-glucouronide
Hyperoside
Quercitrin
Gallic acid
Formic acid
Acetonitrile

Metabolic Fate and Pharmacokinetics in Preclinical Research Models

Enzymatic Hydrolysis and Deconjugation Pathways

The metabolic journey of Quercetin (B1663063) 3-sulfate is heavily influenced by enzymatic activities that modify its structure, impacting its bioavailability and biological function.

Sulfatases are key enzymes in the metabolism of sulfated compounds like Quercetin 3-sulfate. These enzymes catalyze the hydrolysis of sulfate (B86663) esters, a process known as desulfation, releasing the parent aglycone, quercetin. This biotransformation is significant as the biological activities of quercetin and its sulfated conjugate can differ. In preclinical models, the liver is a primary site for sulfation and desulfation reactions. nih.gov Studies using rat liver preparations have demonstrated the capacity of hepatic sulfotransferases to conjugate quercetin, and conversely, the presence of sulfatases that can hydrolyze these conjugates. nih.gov While specific data on the direct action of intestinal sulfatases on Quercetin 3-sulfate is limited, the general understanding is that bacterial microflora in the gut possess sulfatase activity, potentially contributing to the deconjugation of quercetin sulfates that reach the colon.

The metabolic fate of Quercetin 3-sulfate is not solely determined by sulfatases. It is part of a complex interplay with other phase II metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferase (COMT). researchgate.netmtak.hu

In a hepatic cell model (HepG2), it was shown that quercetin glucuronides can be absorbed and subsequently hydrolyzed by endogenous β-glucuronidase. nih.gov The released quercetin aglycone can then undergo sulfation to form metabolites like quercetin-3'-sulfate. nih.gov This indicates a pathway where a glucuronidated form of quercetin could be deconjugated and then sulfated.

Furthermore, inhibition of COMT, the enzyme responsible for methylation, has been shown to shift quercetin metabolism towards sulfation. nih.gov In HepG2 cells, when COMT was inhibited, the formation of quercetin-3'-sulfate from quercetin glucuronides increased, highlighting the competitive nature of these metabolic pathways. nih.gov This suggests that Quercetin 3-sulfate itself, or its precursor quercetin, is a substrate in a dynamic metabolic system where glucuronidation, sulfation, and methylation pathways compete and interact.

Absorption and Cellular Uptake Mechanisms

The ability of Quercetin 3-sulfate to exert systemic or localized effects is contingent on its absorption and uptake into cells. In vitro models have been instrumental in elucidating these mechanisms.

While quercetin glycosides can be transported by the sodium-dependent glucose transporter 1 (SGLT1), the uptake of sulfated conjugates like Quercetin 3-sulfate appears to follow different pathways. researchgate.net Studies using Caco-2 cell monolayers, a widely used in vitro model for the human intestinal epithelium, have shown that quercetin aglycone is absorbed via passive diffusion and potentially by the organic anion transporting polypeptide B (OATP-B). researchgate.netnih.gov

In contrast, the cellular uptake of Quercetin 3-sulfate in Caco-2 cells has been observed to be significantly lower than that of the quercetin aglycone. researchgate.net This suggests that the sulfate conjugate is not a primary substrate for the same uptake transporters as the aglycone or its glycosides. The polar nature of the sulfate group likely hinders passive diffusion across the lipid bilayer of the cell membrane. Efflux transporters, such as the multidrug resistance-associated protein 2 (MRP2), have been identified as playing a role in the transport of quercetin metabolites, potentially effluxing conjugates back into the intestinal lumen and limiting their net absorption. researchgate.net

Permeability studies reinforce the findings from transporter-specific investigations. The apparent permeability coefficient (Papp) for quercetin aglycone across Caco-2 cell monolayers is significantly higher than for its conjugated forms. sci-hub.se The addition of a sulfate group increases the hydrophilicity of the molecule, which generally leads to lower membrane permeability.

Research has shown that sulfation modulates cellular uptake, with flavonoid sulfates exhibiting much lower uptake in both RAW264.7 and HepG2 cells compared to the parent quercetin. nih.gov This reduced permeability of Quercetin 3-sulfate suggests that its systemic bioavailability following oral ingestion is likely dependent on initial deconjugation in the gut or that it is absorbed intact to a limited extent before being rapidly cleared.

Apparent Permeability (Papp) and Cellular Accumulation of Quercetin and its Derivatives in Caco-2 Cells sci-hub.se
CompoundPapp (Absorptive Direction) (x 10-6 cm/s)Cellular Accumulation (Relative %)
Quercetin2.611.90%
Quercetin 3-O-glucoside0.20Not Reported
Quercetin 3-O-glucuronide0.11Not Reported

Distribution and Excretion in Animal Models (e.g., rodents)

Animal models, particularly rats, have been crucial for understanding the in vivo distribution and elimination of quercetin and its metabolites, including Quercetin 3-sulfate. Following oral administration, quercetin is rapidly metabolized, and its conjugates are the primary forms found in circulation. nih.gov

Studies in rats have shown that quercetin metabolites are widely distributed to various tissues. researchgate.net After long-term feeding, the highest concentrations of total quercetin (aglycone and metabolites) were found in the lungs, with lower levels detected in the brain, white fat, and spleen. researchgate.net In short-term studies with pigs, the liver and kidneys showed high concentrations of quercetin and its metabolites. researchgate.net

Quercetin 3'-O-sulfate has been specifically identified as a major plasma metabolite in rats. researchgate.net The excretion of quercetin metabolites occurs via both urine and feces. Urinary excretion data from rats indicates that radioactivity from labeled quercetin is eliminated over a 24-hour period, suggesting relatively efficient clearance from the body. fao.org The presence of metabolites in bile also points to enterohepatic circulation as a potential pathway for the elimination and reabsorption of quercetin conjugates. acs.org

Tissue Distribution of Total Quercetin in Rats Fed a 1% Quercetin Diet for 11 Weeks researchgate.net
TissueConcentration (nmol/g tissue)
Lungs15.3
LiverNot specified in this format
KidneyNot specified in this format
SpleenLow
BrainLow
White FatLow

Metabolite Identification and Profiling in Biological Matrices (non-human)

Research into the metabolic fate of Quercetin 3-Sulfate has primarily been conducted in the context of it being a major metabolite of quercetin and its glycosides in preclinical models, particularly rats. Following the administration of quercetin, it undergoes extensive biotransformation, leading to the presence of various conjugated metabolites, including sulfated, glucuronidated, and methylated forms, in different biological matrices. The profile of these metabolites can differ significantly between plasma, urine, liver, and kidneys.

Studies in rats have shown that after oral administration of quercetin, the absorbed compound is rapidly metabolized. The resulting metabolites include various mono-sulfates, di-sulfates, glucuronides, and mixed heteroconjugates (e.g., glucuronide-sulfate).

One study that administered quercetin glucosides to rats identified and quantified a wide array of these conjugates in different biological samples. The distribution of these metabolites was found to be highly selective. For instance, certain heteroconjugates of quercetin and its methylated form, isorhamnetin, were dominant in plasma but were minimally excreted in urine. Conversely, other conjugates were major components of urine but were barely detectable in plasma nih.gov. This suggests that the specific type and position of the conjugate group play a crucial role in the transport and excretion of quercetin metabolites.

In rats treated with a low-dose regimen of quercetin, the primary metabolites found in plasma were identified as 3′-methylquercetin (isorhamnetin) glucuronide-sulfate conjugates nih.gov. This indicates that a sequence of metabolic reactions, including methylation, glucuronidation, and sulfation, occurs in vivo.

The following tables summarize the identified quercetin metabolites in various biological matrices in rats after the administration of quercetin or its glucosides.

Table 1: Quercetin Metabolites Identified in Rat Plasma This interactive table details the various quercetin conjugates found circulating in rat plasma following the administration of quercetin or its precursors.

Metabolite Class Specific Metabolite Identified Reference
Heteroconjugates Quercetin 7-O-glucuronide-4'-O-sulfate nih.gov
Methylquercetin 7-O-glucuronide-4'-O-sulfate nih.gov
Isorhamnetin glucuronide-sulfate conjugate(s) nih.gov
Glucuronides Quercetin-3-glucuronide tandfonline.com
Sulfates Quercetin-3'-sulfate (Q3'S) tandfonline.com

| Methylated Forms | Isorhamnetin (IH) | tandfonline.com |

Table 2: Quercetin Metabolites Identified in Rat Urine This interactive table outlines the profile of quercetin metabolites excreted in the urine of rats, highlighting the differences compared to plasma profiles.

Metabolite Class Specific Metabolite Identified Reference
Heteroconjugates Quercetin 7-O-glucuronide-3'-O-sulfate nih.gov
Quercetin 4'-O-glucuronide-7-O-sulfate nih.gov
Quercetin 3'-O-glucuronide-7-O-sulfate nih.gov

| Sulfates | Quercetin 3'-O-sulfate | nih.gov |

Table 3: Quercetin Metabolites Identified in Rat Liver and Kidney Tissues This interactive table shows the quercetin conjugates that have been found to accumulate in the liver and kidneys of rats.

Biological Matrix Metabolite Class Specific Metabolite Identified Reference
Liver Mono-sulfate conjugates Abundant nih.gov

| Kidney | Mono-sulfate conjugates | Abundant | nih.gov |

The research highlights that mono-sulfate conjugates of quercetin are found in abundance in both liver and renal tissues nih.gov. Furthermore, studies focusing on urinary metabolites in rats that received quercetin identified a single peak corresponding to quercetin 3'-O-sulfate, confirming its role as a significant urinary excretion product nih.gov. The selective accumulation of certain conjugates, such as those with a 4'-O-sulfate group in the plasma, is attributed to their limited urinary excretion nih.gov. This contrasts with other heteroconjugates, like 7-O-glucuronide-3'-O-sulfate, which are major metabolites in urine but are found in minimal amounts in the plasma nih.gov.

Collectively, these findings in preclinical models demonstrate that Quercetin 3-Sulfate is a key component in a complex metabolic pathway. Its presence and concentration in different biological matrices are influenced by extensive phase II metabolism, including glucuronidation and methylation, and are governed by selective excretion mechanisms.

Molecular and Cellular Mechanisms of Action in Experimental Systems

Modulation of Oxidative Stress Pathways

Quercetin (B1663063) and its derivatives are well-known for their antioxidant properties, which are attributed to their ability to counteract oxidative stress through various mechanisms.

The capacity of a compound to directly neutralize free radicals is a key measure of its antioxidant potential. This is often evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Research indicates that the chemical structure of flavonoids is crucial for their radical scavenging ability. For quercetin, the presence of hydroxyl groups on the B-ring is particularly important for this activity. researchgate.net However, the sulfation of quercetin at the 3-position has been shown to reduce its direct radical scavenging capacity. One study found that flavonoid sulfates were weaker DPPH radical scavengers compared to their non-sulfated parent compounds. nih.gov This suggests that while Quercetin 3-Sulfate Potassium Salt may possess some radical scavenging properties, it is likely less potent in this regard than quercetin. nih.govmdpi.com

The following table summarizes the comparative antioxidant activities of quercetin and its derivatives from various studies.

CompoundAssayIC50 (µg/mL)Key Findings
QuercetinDPPH-Strong scavenging activity.
QuercetinABTS1.89 ± 0.33Exhibits better inhibitory activity against ABTS radical than DPPH radical. nih.gov
Quercetin-Tb(III) ComplexDPPH-Scavenging activity is less than that of Quercetin. researchgate.net
Quercetin-Tb(III) ComplexABTS-Scavenging activity is less than that of Quercetin. researchgate.net
Quercetin 3'-O-sulfateDPPH-Weaker DPPH radical scavenger than non-sulfated quercetin. nih.gov

IC50 values represent the concentration of the compound required to scavenge 50% of the radicals.

Beyond direct scavenging, antioxidants can exert their effects by bolstering the body's own defense systems. This involves upregulating the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). A key regulator of this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2), which, under conditions of oxidative stress, translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various antioxidant genes, including heme oxygenase-1 (HO-1). nih.govnih.gov

Studies on quercetin have demonstrated its ability to activate the Nrf2 pathway, thereby enhancing the expression of HO-1 and other protective enzymes. nih.govmdpi.comnih.gov However, research on quercetin sulfates indicates a divergence in this activity. One study found that unlike quercetin, quercetin 3'-O-sulfate did not induce the expression of heme oxygenase-1 in RAW264.7 cells. nih.gov This suggests that the sulfation of quercetin may diminish its ability to activate the Nrf2/ARE pathway, and by extension, its capacity to regulate endogenous antioxidant enzymes may be less pronounced than that of its parent compound.

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but their overproduction can lead to cellular damage. Quercetin has been shown to effectively reduce the generation of ROS in various experimental models. For instance, in glioma cells, quercetin was found to inhibit cell migration by limiting ROS production. nih.gov It has also been observed to decrease intracellular ROS levels in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.net Some studies suggest that quercetin's ability to generate ROS under certain conditions can also contribute to its biological effects, such as its antileishmanial activity, by inducing mitochondrial dysfunction in the parasite. nih.gov

While direct evidence for this compound is scarce, the general understanding is that the antioxidant activity of quercetin metabolites is often reduced compared to the parent compound. mdpi.com Therefore, it is plausible that the ability of this compound to attenuate ROS production is present but potentially less effective than that of quercetin.

Regulation of Inflammatory Signaling Cascades

Chronic inflammation is a key factor in many diseases, and its modulation is a significant area of therapeutic research. Quercetin has been widely studied for its anti-inflammatory properties, which are mediated through its interaction with key signaling pathways.

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Quercetin has been shown to inhibit the NF-κB pathway through multiple mechanisms. It can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. researchgate.net Studies have demonstrated that quercetin can suppress NF-κB activation in various cell types, including macrophages and intestinal epithelial cells, leading to a reduction in the production of inflammatory mediators. nih.govnih.gov For example, in LPS-stimulated lung epithelial cells, quercetin was found to suppress the nuclear translocation of NF-κB and reduce the levels of inflammatory cytokines like TNF-α, IL-1β, and IL-6. researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial in translating extracellular stimuli into cellular responses, including inflammation.

Research has shown that quercetin can modulate MAPK pathways to exert its anti-inflammatory effects. In studies involving cardiac fibroblasts, quercetin was found to inhibit the phosphorylation of ERK, p38, and JNK, which was stimulated by reactive oxygen species (ROS). nih.gov In human hepatoma cells, quercetin induced a sustained activation of the JNK/AP-1 pathway while inhibiting the NF-κB pathway, contributing to its effects on cell death. aacrjournals.org Furthermore, in macrophages, quercetin and other flavonols have been observed to inhibit the phosphorylation of JNK, ERK, and p38, which in turn can suppress the activation of NF-κB. nih.govmdpi.com This suggests that the anti-inflammatory actions of quercetin are, at least in part, attributable to its ability to interfere with MAPK signaling. While direct studies on this compound are limited, the activity of its parent compound provides a strong indication of its potential mechanisms.

The following table details research findings on the regulation of inflammatory signaling cascades by quercetin.

PathwayCell TypeKey Findings
NF-κB Human Hepatoma Cells (HepG2)Quercetin induced a time-dependent inactivation of the NF-κB pathway. aacrjournals.org
NF-κB Thymocytes and SplenocytesQuercetin hindered NF-κB activation. nih.gov
NF-κB Bovine Intestinal Epithelial CellsQuercetin can suppress the TLR4 signaling mechanism, which is upstream of NF-κB. nih.gov
MAPK (JNK) Human Hepatoma Cells (HepG2)Quercetin caused a time-dependent activation of the JNK/AP-1 pathway. aacrjournals.org
MAPK (ERK, JNK, p38) Cardiac FibroblastsQuercetin significantly reduced the phosphorylation of ERK, p38, and JNK. nih.gov
MAPK (ERK, JNK, p38) RAW 264.7 MacrophagesFlavonols, including quercetin, significantly inhibited JNK, ERK, and p38 phosphorylation. nih.gov

Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Regulation

The anti-inflammatory potential of flavonoids is often linked to their ability to modulate key enzymes in inflammatory pathways, such as Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS).

Inducible Nitric Oxide Synthase (iNOS): Research on the effects of Quercetin 3-Sulfate on iNOS has shown a clear distinction from its aglycone precursor, quercetin. In an experimental model using lipopolysaccharide (LPS) and interferon-gamma (IFN-gamma) stimulated BV-2 microglia, quercetin was able to suppress nitric oxide (NO) production and iNOS gene transcription. However, its major metabolite, Quercetin-3'-sulfate, demonstrated no effect on this pathway nih.gov. Similarly, another study observed that while an acetylated derivative of quercetin inhibited LPS-induced NO production in J774A.1 macrophage cells, the sulfated form (quercetin-3,7,3',4'-tetrasulphate) was inactive researchgate.net. This indicates that the sulfation of quercetin at the 3-position abrogates the iNOS-inhibitory activity observed with the parent compound.

Cyclooxygenase (COX): In contrast to its inactivity towards iNOS, Quercetin 3-Sulfate has been shown to retain activity against COX enzymes. A study comparing quercetin and its metabolites found that Quercetin-3′-sulfate inhibited COX-2 activity at a concentration of 10 µM nih.gov. This effect was not shared by all metabolites, as quercetin-3-glucuronide was inactive, highlighting the specific role of the sulfate (B86663) conjugate in modulating the COX-2 pathway nih.gov.

Cytokine and Chemokine Expression Modulation (e.g., IL-6, TNF-α, IL-1β)

While the parent compound, quercetin, is widely documented to inhibit the expression and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in various cell models mdpi.comnih.govmdpi.comresearchgate.netnih.gov, direct evidence demonstrating similar broad-spectrum cytokine modulation by Quercetin 3-Sulfate is not extensively reported in the current scientific literature. The sulfation process significantly alters the molecule's properties, and its effects on specific cytokine signaling pathways appear to be distinct from those of quercetin. Further investigation is required to fully elucidate the specific impact of Quercetin 3-Sulfate on the expression of these key inflammatory mediators.

Enzyme and Receptor Interactions

Inhibition of Specific Enzymes (e.g., mitochondrial ATPase, phosphodiesterase, lipoxygenase, hyaluronidase)

Quercetin 3-Sulfate's interaction with various enzymes shows a pattern of selective inhibition, which is often different from that of its parent compound.

Mitochondrial ATPase: Quercetin is a known inhibitor of mitochondrial F1-ATPase nih.govpnas.orgcymitquimica.com. Quercetin 3-Sulfate is a primary metabolite of quercetin, though direct studies confirming the extent to which it inhibits mitochondrial ATPase are limited. One study determined the crystal structure of bovine F1-ATPase inhibited by quercetin, but the activity of its metabolites was not examined pnas.org.

Phosphodiesterase (PDE): In porcine isolated coronary arteries, both quercetin and Quercetin 3′-sulfate were found to inhibit receptor-mediated contractions. However, the study suggested that the mechanism for enhancing cyclic-GMP-dependent relaxations by quercetin was not through the inhibition of phosphodiesterase 5, indicating a complex interaction nih.gov.

Lipoxygenase (LOX): Quercetin is recognized as a potent inhibitor of lipoxygenase nih.govnih.gov. However, specific data on the direct inhibitory activity of Quercetin 3-Sulfate against LOX are not well-documented. The degradation of quercetin within the LOX active site has been observed, leading to different inhibitory products, which complicates the direct comparison with its stable metabolites nih.gov.

Hyaluronidase (B3051955): Flavonoids, including quercetin, are known inhibitors of hyaluronidase researchgate.nettandfonline.com. The inhibitory mechanism can be influenced by the presence of acidic functional groups, including sulfates nih.gov. Studies on polysulfonated polysaccharides show that the degree of sulfation can directly impact hyaluronidase inhibition mrs-j.org. While this suggests a potential role for the sulfate group, direct experimental evidence of hyaluronidase inhibition by Quercetin 3-Sulfate specifically is not prominently available.

Adenosine (B11128) Receptor Antagonism (e.g., A3 receptor)

A significant and specific interaction has been identified between Quercetin 3-Sulfate and adenosine receptors. A 2012 patent filing explicitly describes Quercetin-3'-O-sulfate as a selective adenosine A3 receptor antagonist google.com. The document highlights its use for selectively inhibiting the human adenosine A3 receptor, suggesting it acts preferentially on this subtype over others at clinically relevant concentrations google.com. This antagonistic activity at the A3 receptor represents a key therapeutic potential for the compound.

Interactions with Protein Kinases and Phosphatases (e.g., PI3K/Akt, AMPK)

The parent compound, quercetin, is known to interact with several protein kinases that are crucial for cellular signaling.

PI3K/Akt Pathway: Quercetin has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway mdpi.comnih.gov. While Quercetin 3-Sulfate is a major metabolite, specific studies confirming its direct inhibitory effect on the PI3K/Akt pathway are lacking.

AMP-activated protein kinase (AMPK): Activation of AMPK is another well-documented effect of quercetin nih.govcurtin.edu.aumdpi.com. One study demonstrated that quercetin and its metabolites could induce AMPK activation in human aortic endothelial cells, although the specific contribution of the 3-sulfate form was not isolated curtin.edu.au. Therefore, direct evidence for AMPK activation by Quercetin 3-Sulfate remains to be conclusively established.

Cellular Homeostasis and Fate Modulation (in cell lines)

The sulfation of quercetin has a profound impact on its cellular uptake, metabolism, and subsequent effects on cellular homeostasis. A comparative study using RAW264.7 and HepG2 cell lines provided key insights into these differences.

The cellular uptake of Quercetin 3'-O-sulfate was found to be significantly lower than that of its parent compound, quercetin, in both cell lines tested nih.gov. This reduced bioavailability at the cellular level directly influences its biological activity. Furthermore, the study showed that Quercetin 3'-O-sulfate is metabolized to a much more limited extent compared to quercetin nih.gov.

This difference in cellular processing leads to distinct outcomes in modulating cellular fate. For instance, while quercetin is known to induce the expression of antioxidant and detoxification enzymes, Quercetin 3'-O-sulfate did not induce the expression of either heme oxygenase-1 (HO-1) in RAW264.7 cells or cytochrome P450 1A1 (CYP1A1) in HepG2 cells nih.gov. This demonstrates that the sulfated metabolite does not activate these specific protective pathways, a key difference from its aglycone form.

Interactive Data Table: Summary of Molecular Interactions

TargetCompoundExperimental SystemFindingReference
iNOS Quercetin 3-SulfateBV-2 microgliaNo inhibitory effect on iNOS gene transcription. nih.gov
COX-2 Quercetin 3-SulfateIn vitro assayExhibited inhibitory activity at 10 µM. nih.gov
Adenosine A3 Receptor Quercetin 3-SulfateNot specifiedActs as a selective antagonist. google.com
Cellular Uptake Quercetin 3-SulfateRAW264.7 & HepG2 cellsSignificantly lower uptake compared to quercetin. nih.gov
HO-1 / CYP1A1 Induction Quercetin 3-SulfateRAW264.7 & HepG2 cellsDid not induce expression, unlike quercetin. nih.gov

Cell Cycle Regulation

Quercetin and its metabolites, including the sulfated form, have been shown to influence cell cycle progression, a critical process in cell proliferation. nih.govresearchgate.net In human breast cancer MCF-7 cells, quercetin-3'-sulfate (Q3'S) was found to mediate cell-cycle arrest, primarily at the S phase. nih.gov This arrest was accompanied by a decrease in the number of cells in the G0/G1 and G2/M phases following a 48-hour treatment. nih.gov Similarly, studies on other cancer cell lines have demonstrated that quercetin can induce cell cycle arrest in the G1 or G2/M phase, suggesting that the specific phase of arrest can be cell-type dependent. frontiersin.orgmdpi.com This regulation is often associated with the modulation of key cell cycle regulatory proteins.

Induction of Apoptosis Mechanisms

A significant mechanism underlying the anti-tumor effects of quercetin and its metabolites is the induction of apoptosis, or programmed cell death. researchgate.net In MCF-7 human breast cancer cells, Q3'S was observed to induce apoptosis. nih.gov Specifically, after a 48-hour treatment with 100 μM of Q3'S, 58.2% of the cells entered the early phase of apoptosis. nih.gov This induction of apoptosis was associated with a marginal generation of intracellular reactive oxygen species (ROS), suggesting an ROS-dependent apoptosis pathway. nih.gov The pro-apoptotic effects of quercetin often involve the modulation of the Bcl-2 family of proteins, including the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. mdpi.com Furthermore, the activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common feature of quercetin-induced cell death. frontiersin.org

Modulation of Mitochondrial Function

Mitochondria play a central role in cellular energy metabolism and apoptosis. Quercetin and its metabolites can modulate mitochondrial function in various ways. researchgate.netsemanticscholar.org Studies have shown that quercetin can protect mitochondria from damage induced by oxidative stress. semanticscholar.orgscienceopen.com It can help preserve mitochondrial function by increasing ATP levels and oxygen consumption in intestinal epithelial cells under oxidative stress. researchgate.net Quercetin has also been shown to inhibit mitochondrial fission and promote mitochondrial fusion, processes that are critical for maintaining mitochondrial health and function. scienceopen.com In some cancer cells, quercetin's modulation of both glycolytic and mitochondrial pathways for ATP production is considered an effective strategy for inducing cell death. researchgate.net

Regulation of Autophagy

Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its modulation can impact cell survival and death. Quercetin has been shown to induce protective autophagy in various in vitro models, a process that can be mediated by increased calcium release. conditionmed.org In cancer cells, quercetin can induce autophagy by inhibiting the Akt-mTOR pathway. mdpi.com The regulation of autophagy by quercetin can be complex and context-dependent, as it has been shown to both induce and inhibit autophagy in different cell types and under different conditions. conditionmed.org High Mobility Group Box 1 (HMGB1), a protein involved in regulating the balance between autophagy and apoptosis, has been identified as a potential target of quercetin derivatives. biomedpharmajournal.orgsemanticscholar.org

Epigenetic Mechanisms of Action

Emerging research indicates that quercetin and its metabolites can exert their effects through epigenetic modifications, which alter gene expression without changing the DNA sequence itself. frontiersin.orgmdpi.com These mechanisms include DNA methylation and histone modifications. Studies have suggested that quercetin-induced cell death in some cancer cells is associated with increased transcription of genes in the apoptotic pathway through DNA demethylation and inhibition of histone deacetylases (HDACs). frontiersin.org This highlights the potential for quercetin and its metabolites to reverse pathological epigenetic changes. researchgate.net

Modulation of Gene Expression Profiles and Protein Synthesis

Quercetin 3-Sulfate and other quercetin metabolites can significantly modulate gene expression and protein synthesis, influencing a wide range of cellular functions. In human umbilical vein endothelial cells (HUVECs), uric acid exposure was found to alter gene expression profiles, and it is proposed that quercetin-3'-sulfate may influence this by inhibiting xanthine (B1682287) oxidoreductase (XOR), an enzyme involved in uric acid production. sci-hub.se

In 3T3-L1 mature adipocytes, quercetin-3-O-sulfate (3S) was found to reduce the gene expression of glut4, a key glucose transporter. Furthermore, studies have shown that quercetin and its sulfated forms can reduce the mRNA expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, in colon cancer cells. Quercetin metabolites have also been shown to cause a high expression of nm23-H1 and tissue inhibitor of metalloproteinase (TIMP-2), as well as increase the expression of peroxisome proliferator-activated receptor gamma (PPAR-g). frontiersin.orgnih.gov These findings demonstrate the broad impact of quercetin 3-sulfate on the genetic and protein machinery of the cell.

Biological Activities Investigated in Preclinical Models

In Vitro Studies on Cell Lines

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

The potential of quercetin (B1663063) and its derivatives to combat cancer has been a significant area of research. Studies on various cancer cell lines, including HeLa, have demonstrated the anti-proliferative and cytotoxic effects of quercetin. nih.govnih.govdovepress.com For instance, quercetin has been shown to inhibit the growth of HeLa cells and induce apoptosis in a time- and dose-dependent manner. nih.gov It can arrest the cell cycle at the G0/G1 phase and modulate the expression of proteins involved in apoptosis. nih.gov While much of the research has focused on quercetin itself, the major metabolite, quercetin-3'-sulfate, has been shown to decrease glucose and ATP levels in HepG2 cells, suggesting it may contribute to the systemic anti-cancer effects observed in vivo. nih.gov

Effects on Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that quercetin can inhibit the migration and invasion of various cancer cell lines. For example, in human head and neck squamous cell carcinoma (HNSCC) cell lines, such as HSC-3 and FaDu, quercetin has been observed to dose-dependently inhibit cellular migration. nih.gov It has also been found to suppress the invasion of SAS human oral cancer cells and triple-negative breast cancer cells. foodforbreastcancer.comiiarjournals.org These effects are often attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix. iiarjournals.org While these studies primarily focus on quercetin, the potential role of its sulfate (B86663) metabolites in these processes remains an area for further investigation.

Neuroprotective Activities in Neuronal Cell Models

In the context of neuroprotection, quercetin and its metabolites have shown promise in preclinical models. nih.govnih.gov While direct studies on Quercetin 3-Sulfate Potassium Salt are limited, research on quercetin metabolites, in general, indicates neuroprotective actions. nih.gov One of the key mechanisms investigated is the inhibition of ferroptosis, a form of iron-dependent cell death. Quercetin has been found to alleviate ferroptosis in various cell models, including neuronal cells, by activating antioxidant pathways and reducing lipid peroxidation. nih.govnih.govmdpi.comresearchgate.net For instance, in HT22 neuronal cells, quercetin exerts neuroprotective effects against glutamate-induced ferroptosis by activating the Nrf2 pathway. mdpi.com Given that quercetin-3'-sulfate is a major plasma metabolite, it is plausible that it contributes to the observed neuroprotective effects of quercetin in vivo. mdpi.com

Cardioprotective Effects in Cardiac Cell Models

Quercetin has been investigated for its potential benefits to cardiovascular health. nih.govnih.gov In vitro studies have shown that quercetin can protect cardiomyocytes from oxidative stress and regulate stress-sensitive protein kinase cascades. nih.gov It has also been observed to reduce the production of reactive oxygen species (ROS) in cardiac fibroblasts, thereby inhibiting cell proliferation. nih.gov Although direct evidence for the cardioprotective effects of this compound in cardiac cell models is not extensively reported, the known antioxidant properties of quercetin suggest that its metabolites could play a role in these protective mechanisms. nih.gov

Modulation of Immune Cell Responses

Quercetin and its metabolites have been shown to modulate the responses of various immune cells. nih.govmetagenicsinstitute.commdpi.com For instance, quercetin can suppress the accumulation and activation of immune cells, including macrophages, in adipose tissue. nih.govmdpi.com It has also been demonstrated to reduce the production of pro-inflammatory cytokines like TNF-α by macrophages and lung epithelial cells. metagenicsinstitute.com A major metabolite, quercetin-3-O-glucuronide, has been shown to reduce the transcription of genes involved in inflammation in human macrophages. nih.gov Furthermore, quercetin has been found to modulate the release of soluble factors from both myeloid and plasmacytoid dendritic cells in response to LPS. researchgate.net These findings suggest that quercetin and its metabolites, likely including the 3-sulfate form, can influence immune responses by targeting key inflammatory pathways. mdpi.com

Skin Protective Effects in Keratinocytes and Melanoma Cells

The effects of quercetin on skin cells, particularly in relation to melanogenesis and protection, have been a subject of interest. However, the results have been somewhat contradictory. Some studies report that quercetin can enhance melanogenesis in human melanoma cells and normal human melanocytes. nih.gov Conversely, other research indicates that quercetin can inhibit melanin (B1238610) production in B16 melanoma cells. mdpi.comunmul.ac.id At high concentrations, quercetin has been shown to decrease melanin content, while at lower concentrations, it may increase it. mdpi.com The inhibitory effect on melanin formation has been linked to the hydroxyl group at the C-3 position of quercetin. unmul.ac.id The role of quercetin metabolites, such as the 3-sulfate, in these processes is not yet fully elucidated.

Compound Names

Compound Name
This compound
Quercetin
Quercetin-3'-sulfate
Quercetin-3-O-glucuronide
Cisplatin
Paclitaxel
5-Fluorouracil
Doxorubicin
Lipopolysaccharide (LPS)
Tumor Necrosis Factor-alpha (TNF-α)
Matrix Metalloproteinases (MMPs)

Research Findings on Biological Activities

Cell LineBiological ActivityResearch Finding
HeLaAnti-proliferative, CytotoxicQuercetin inhibits growth and induces apoptosis in a time- and dose-dependent manner, arresting the cell cycle at the G0/G1 phase. nih.gov
HepG2Anti-cancerQuercetin-3'-sulfate decreases glucose and ATP levels, potentially contributing to systemic anti-cancer effects. nih.gov
HSC-3, FaDuAnti-migrationQuercetin dose-dependently inhibits cellular migration. nih.gov
SASAnti-invasionQuercetin suppresses invasion, partly through downregulation of MMPs. iiarjournals.org
HT22Neuroprotection (Anti-ferroptosis)Quercetin protects against glutamate-induced ferroptosis by activating the Nrf2 pathway. mdpi.com
Cardiac FibroblastsCardioprotectionQuercetin reduces ROS production, inhibiting cell proliferation. nih.gov
MacrophagesImmune ModulationQuercetin suppresses the accumulation and activation of macrophages and reduces pro-inflammatory cytokine production. nih.govmetagenicsinstitute.com
Human Melanoma CellsMelanogenesisQuercetin can enhance melanogenesis. nih.gov
B16 Melanoma CellsAnti-melanogenesisQuercetin can inhibit melanin production. mdpi.comunmul.ac.id

In Vivo Studies Using Animal Models

Quercetin has demonstrated significant efficacy in mitigating oxidative stress and inflammation across various animal disease models. nih.govnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature in many chronic diseases. nih.gov

In a rat model of cirrhosis induced by bile duct ligation, quercetin administration corrected the reduction in the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov It also prevented the increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.gov Furthermore, quercetin treatment helped to prevent liver fibrosis and necrosis, suggesting its potential to preserve liver function in the face of oxidative damage. nih.gov Similarly, in a mouse model of abdominal aortic aneurysm, quercetin treatment was associated with a decrease in oxidative stress, contributing to its protective effects. nih.gov The compound has also been shown to reduce oxidative stress in models of lead toxicity and diabetes. mdpi.comnih.gov

Quercetin's anti-inflammatory properties are equally noteworthy. It has been shown to inhibit the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various disease models. nih.govmdpi.com For instance, in a mouse model of atherosclerosis, quercetin treatment led to a reduction in the serum levels of these inflammatory markers. nih.gov The anti-inflammatory effects of quercetin are often linked to its ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. nih.govnih.gov

Table 1: Effects of Quercetin on Oxidative Stress and Inflammation Markers in Animal Models

Animal Model Key Findings Reference
Cirrhotic Rats Corrected reduction in SOD, CAT, and GPx activities; prevented increase in TBARS; prevented liver fibrosis and necrosis. nih.gov
Abdominal Aortic Aneurysm Mice Decreased oxidative stress. nih.gov
Lead-Exposed Rats Ameliorated oxidative stress. mdpi.com
Diabetic Rats Attenuated renal oxidative stress. nih.gov
Atherosclerotic Mice Reduced serum levels of TNF-α, IL-1β, and IL-18. nih.gov
Adipocytes and Macrophages Decreased expression of IL-1β, COX-2, IL-6, and TNF-α. nih.gov

Quercetin has shown considerable promise in protecting the kidneys from damage in various nephropathy models, particularly diabetic nephropathy (DN). nih.govfrontiersin.org DN is a serious complication of diabetes and a leading cause of end-stage renal disease. nih.gov

In a study using a mouse model of DN, chronic treatment with a low dose of quercetin demonstrated significant renoprotective effects. frontiersin.org The treatment led to a reduction in polyuria (excessive urination) and glycemia (high blood sugar). frontiersin.org Moreover, it decreased creatininemia (high levels of creatinine (B1669602) in the blood) and reduced proteinuria (excess protein in the urine), both of which are key markers of kidney damage. frontiersin.org Histological analysis revealed that quercetin normalized the glomerulosclerosis index, indicating a reduction in the scarring of the glomeruli, the filtering units of the kidney. frontiersin.org

A meta-analysis of 20 animal studies concluded that quercetin significantly improves renal function in diabetic animal models. nih.gov The analysis found that quercetin administration led to a significant decrease in the renal index, serum creatinine, blood urea (B33335) nitrogen (BUN), urine protein, and urine albumin levels. nih.gov These findings highlight quercetin's potential to mitigate the functional and structural damage to the kidneys associated with diabetes. nih.govfrontiersin.org The protective effects are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties. frontiersin.orgtujns.org

Table 2: Renal Protective Effects of Quercetin in Diabetic Nephropathy Models

Animal Model Key Findings Reference
Diabetic apoE−/− Mice Diminished polyuria and glycemia; decreased creatininemia and proteinuria; normalized glomerulosclerosis index. frontiersin.org
Streptozotocin-induced Diabetic Rats Lowered blood glucose levels; prevented renal cell apoptotic changes and histopathological alterations. tujns.org
Meta-analysis of Animal Studies Significantly decreased renal index, serum creatinine, BUN, urine protein, and urine albumin. nih.gov
Streptozotocin-induced Diabetic Rats Markedly ameliorated kidney functionality by curtailing extracellular matrix expansion and tubular damage. nih.gov

Quercetin has been extensively studied for its protective effects on the cardiovascular system, particularly in models of myocardial injury and atherosclerosis. nih.govnih.govnih.gov Its antioxidant and anti-inflammatory properties play a crucial role in these protective mechanisms. mdpi.com

In a rat model of myocardial ischemia/reperfusion (I/R) injury, quercetin postconditioning was found to improve the contractility of the heart and inhibit inflammatory reactions. nih.gov Specifically, it reduced the tissue levels of the pro-inflammatory cytokine IL-1β. nih.gov The cardioprotective effects in this model were suggested to be mediated through the nitric oxide (NO) system and mitochondrial K-ATP channels. nih.gov

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries, is another area where quercetin has shown therapeutic potential. In apolipoprotein E-deficient (ApoE−/−) mice, a common model for atherosclerosis, quercetin treatment has been shown to alleviate atherosclerotic lesions. nih.govmdpi.com It reduces lipid accumulation in the aortic roots and lowers serum levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). nih.govmdpi.com Furthermore, quercetin has been observed to enhance autophagy, a cellular process that removes damaged components, in the aortas of these mice, which may contribute to its anti-atherosclerotic effects. nih.gov It also inhibits the phenotypic switch of vascular smooth muscle cells to macrophage-like cells, a key event in the progression of atherosclerosis. mdpi.com

Table 3: Cardioprotective Effects of Quercetin in Animal Models

Animal Model Key Findings Reference
Rat Myocardial Ischemia/Reperfusion Improved contractility; inhibited inflammatory reactions; reduced IL-1β levels. nih.gov
ApoE−/− Mice with Atherosclerosis Alleviated atherosclerotic lesions; reduced lipid accumulation; lowered serum TC and LDL-C; enhanced aortic autophagy. nih.gov
ApoE−/− Mice with Atherosclerosis Decreased the size of atherosclerotic lesions; mitigated lipid accumulation; reduced co-localization of macrophage-like VSMCs with pro-atherogenic factors. mdpi.com
ApoE-/- Mice Decreased lipid deposition in arterial lumina; reduced serum sIcam-1 and IL-6. researchgate.net
Atherosclerotic Mice Inhibited the formation of atherosclerotic plaques; downregulated markers of endothelial cell injury. researchgate.net

In spontaneously hypertensive rats (SHR), treatment with quercetin has been shown to improve endothelium-dependent vasorelaxation of aortic segments and decrease systolic blood pressure. researchgate.net Similarly, in a salt-sensitive model of hypertension, quercetin was effective in lowering blood pressure. researchgate.net The mechanisms underlying these effects are multifaceted and include a reduction in oxidative stress and an improvement in endothelial function. researchgate.netnih.gov

Studies have shown that quercetin can enhance the relaxation of resistance arteries, such as mesenteric arteries, and improve their sensitivity to acetylcholine-induced relaxations. nih.gov It can also potentiate acetylcholine-induced vascular relaxation in hypertensive rats, suggesting a direct action on the blood vessels. nih.gov Furthermore, quercetin has been found to stimulate endothelium-dependent vasorelaxation through the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) bioavailability. nih.gov NO is a potent vasodilator, and its increased availability contributes to the relaxation of blood vessels and a reduction in blood pressure.

Table 4: Vasodilatory and Vascular Function Modulating Effects of Quercetin in Hypertensive Animal Models

Animal Model Key Findings Reference
Spontaneously Hypertensive Rats (SHR) Improved endothelium-dependent vasorelaxation; decreased systolic blood pressure. researchgate.net
Salt-Sensitive Hypertensive Dahl Rats Reduced elevated blood pressure. researchgate.netnih.gov
L-NAME-Induced Hypertensive Rats Lowered blood pressure; improved aortic mechanical properties; enhanced relaxation of mesenteric arteries. nih.gov
Renal Hypertensive Rats Potentiated acetylcholine-induced vascular relaxation. nih.gov
Rat Aortic Vessels Induced vasorelaxation and increased cGMP levels. nih.gov
Angiotensin II-stimulated VSMCs Inhibited proliferation and activation of the JAK2/STAT3 pathway. nih.gov

In a rat model of osteoarthritis, quercetin treatment was found to modulate the gut microbiota, leading to an increase in the proportion of beneficial bacteria such as Clostridia and a decrease in potentially harmful bacteria like Bacilli. nih.gov Specifically, it elevated the levels of the genus Lactobacillus, which is known for its positive effects on gut health and inflammation. nih.gov

Similarly, in a mouse model of dextran (B179266) sodium sulfate (DSS)-induced colitis, quercetin administration modified the gut microbiota composition and suppressed the growth of harmful bacteria. mdpi.com This modulation of the gut microbiota was associated with an attenuation of body weight loss and a reduction in pathological damage to the colon. mdpi.com These findings suggest that quercetin's ability to positively influence the gut microbial ecosystem may be an important mechanism underlying its therapeutic effects in various disease states.

Table 5: Effects of Quercetin on Gut Microbiota in Animal Models

Animal Model Key Findings Reference
Rat Model of Osteoarthritis Increased the proportion of Clostridia and decreased Bacilli; elevated levels of Lactobacillus. nih.gov
Mice with DSS-induced Colitis Modified gut microbiota composition; suppressed the growth of harmful bacteria. mdpi.com
General Rat Studies Consistently reduces gut dysbiosis and lowers the Firmicutes/Bacteroidetes ratio. consensus.app

Beyond its effects on the kidneys and cardiovascular system, quercetin has demonstrated protective effects in models of injury to other specific organs, most notably the lungs. nih.govnih.gov

In a rat model of sepsis-induced acute lung injury (ALI), quercetin was found to be beneficial by decreasing the levels of oxidative stress markers and increasing the activities of antioxidant enzymes in the lung tissue. nih.gov It also reduced the serum levels of YKL-40 and periostin, which are biomarkers associated with lung injury. nih.gov Another study on sepsis-induced ALI in rats showed that quercetin could protect against lung injury by inhibiting the expression of intercellular adhesion molecule-1 (ICAM-1) and macrophage inflammatory protein-2 (MIP-2), which are involved in the inflammatory response. geneticsmr.org

Furthermore, in a rat model of lung injury induced by hind limb ischemia-reperfusion, intraperitoneal administration of quercetin was found to reduce lipid peroxidation and oxidative stress in the lungs. dergipark.org.tr It also led to a decrease in neutrophil infiltration and alveolar wall thickness, resulting in a lower total lung injury score. dergipark.org.tr These findings underscore the potential of quercetin as a therapeutic agent for mitigating lung damage in various pathological conditions.

Table 6: Protective Effects of Quercetin in Lung Injury Models

Animal Model Key Findings Reference
Rat Model of Sepsis-induced ALI Decreased levels of oxidative stress markers; increased antioxidant enzyme activities; reduced serum levels of YKL-40 and periostin. nih.gov
Rat Model of Sepsis-induced ALI Inhibited ICAM-1 and MIP-2 expression. geneticsmr.org
Rat Model of Hind Limb Ischemia-Reperfusion Induced Lung Injury Reduced lipid peroxidation and oxidative stress; decreased neutrophil infiltration and alveolar wall thickness; lowered total lung injury score. dergipark.org.tr
General ALI Models (Review) Inhibits oxidative stress, inflammatory responses, ferroptosis, apoptosis, fibrosis, and bacterial and viral infections. nih.gov

Natural Occurrence, Extraction, and Purification for Research Applications

Identification in Plant Sources (e.g., Psidium guajava, onions, Trigonella foenum-graecum)

The presence of quercetin (B1663063) and its derivatives varies significantly among different plants. Research has specifically identified sulfated forms of quercetin in certain species, while in others, the primary forms are glycosides, which serve as precursors to the aglycone.

Psidium guajava (Guava): Scientific investigation of guava leaves has led to the identification and isolation of quercetin-3-O-sulfate. researchgate.net In a study on an ethanol (B145695) extract of Psidium guajava leaves from Vietnam, quercetin-3-O-sulfate was determined to be the major phenolic compound. researchgate.net Guava leaves are known to contain a variety of quercetin derivatives, including five different glycosides, but the identification of the 3-O-sulfate form is a significant finding. nih.govnih.gov The quercetin content in guava juice has been measured via HPLC analysis, confirming the presence of this important flavonoid. mdpi.com

Onions (Allium cepa): Onions are one of the richest dietary sources of quercetin, primarily in the form of its glycosides. wikipedia.org The main derivatives are quercetin-3,4′-O-diglucoside and quercetin-4′-O-glucoside, which together can constitute about 93% of the total flavonols. researchgate.net While numerous quercetin derivatives have been reported in various onion cultivars, the native compound is typically a glycoside, not a sulfate (B86663). researchgate.netresearchgate.net Quercetin itself is found in higher concentrations in the outer rings and the part of the onion closest to the root. wikipedia.org

Trigonella foenum-graecum (Fenugreek): Fenugreek seeds and leaves contain a variety of flavonoids, including apigenin, luteolin (B72000), and quercetin. nih.gov The flavonol glycosides present include quercetin-3-O-rhamnoside (quercitrin). nih.gov The primary stored forms are glycosidic derivatives rather than sulfated compounds. nih.gov

Below is a table summarizing the forms of quercetin found in these plant sources.

Interactive Table: Forms of Quercetin in Selected Plant Sources
Plant SourceScientific NamePrimary Quercetin Derivatives IdentifiedCitation
Guava LeavesPsidium guajavaQuercetin-3-O-sulfate, various quercetin glycosides researchgate.net, nih.gov
OnionAllium cepaQuercetin-3,4′-O-diglucoside, Quercetin-4′-O-glucoside researchgate.net
FenugreekTrigonella foenum-graecumQuercetin-3-O-rhamnoside (quercitrin) nih.gov

Methods for Extraction from Complex Natural Matrices (e.g., chemical, physical, enzymatic)

The initial step in isolating Quercetin 3-Sulfate Potassium Salt involves extracting total flavonoids from the plant matrix. The choice of extraction method is critical and depends on the stability of the target compound and the nature of the plant material.

Chemical Extraction: This conventional method often employs solvents to isolate the compounds. Soxhlet extraction is a common chemical technique. imrpress.com In studies on flavonoid extraction, ethanol has been shown to be a highly effective solvent due to the polarity of compounds like quercetin. imrpress.com For instance, a crude extract of Psidium guajava leaves can be obtained using methanol (B129727). nih.gov

Physical Extraction: Ultrasound-Assisted Extraction (UAE) is a physical method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction yield. tbzmed.ac.ir This method is often faster and can be performed at lower temperatures, reducing the risk of thermal degradation of the compounds. tbzmed.ac.ir One study found UAE to be the most efficient technique for extracting quercetin from Raphanus sativus leaves. tbzmed.ac.ir

Enzymatic Extraction: This method uses enzymes to break down the plant cell wall, facilitating the release of intracellular compounds. imrpress.comresearchgate.net For example, the enzyme snailase has been used to extract quercetin. imrpress.comresearchgate.net This can be a highly specific and gentle method, preserving the integrity of the target molecules.

The table below compares these general flavonoid extraction methods.

Interactive Table: Comparison of Flavonoid Extraction Methods
MethodPrincipleAdvantagesDisadvantagesCitation
Chemical (Soxhlet) Continuous solid-liquid extraction with a refluxing solvent.High extraction efficiency for many compounds.Requires large volumes of solvent; risk of thermal degradation for sensitive compounds. imrpress.com, tbzmed.ac.ir
Physical (Ultrasound) High-frequency sound waves create cavitation bubbles that rupture cell walls.Increased efficiency, reduced extraction time and solvent consumption, suitable for thermolabile compounds.Equipment cost; potential for free radical formation at high intensity. imrpress.com, tbzmed.ac.ir
Enzymatic Enzymes hydrolyze cell wall components (e.g., cellulose, pectin).High specificity, mild extraction conditions, environmentally friendly.Higher cost of enzymes, requires specific pH and temperature conditions. imrpress.com, researchgate.net

Purification Strategies for Research-Grade Material (e.g., silica (B1680970) gel column chromatography, preparative TLC)

Following initial extraction, a multi-step purification process is required to isolate a specific compound like this compound to a high degree of purity for research applications.

The crude plant extract is often first subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, an extract can be partitioned between ethyl acetate (B1210297) and water to separate flavonoids from more polar or non-polar substances. nih.gov

Further purification is achieved through chromatography:

Silica Gel Column Chromatography: This is a standard and widely used technique for separating compounds from a mixture. The extract is loaded onto a column packed with silica gel, and solvents of increasing polarity are used to elute the fractions. nih.gov This method is effective for purifying quercetin and its derivatives from alcoholic plant extracts. nih.gov The separation is based on the differential adsorption of compounds to the silica gel stationary phase.

Preparative Thin-Layer Chromatography (TLC): TLC is used both to monitor the fractions collected from column chromatography and as a purification method itself. imrpress.comnih.gov In preparative TLC, a larger plate is used to separate and scrape off the band corresponding to the target compound for recovery.

Other Chromatographic Methods: For complex mixtures or to achieve very high purity, other techniques are employed. Macroporous resins can be used for the initial enrichment of flavonoids from crude extracts, followed by separation on a Sephadex LH-20 column, which separates molecules based on their size and polarity. nih.gov This combined approach has been successfully used to obtain high-purity ( >95%) quercetin glycosides. nih.gov

The final isolated compound's purity and structure are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Influence of Environmental Factors on Compound Content in Plants

The concentration and composition of flavonoids, including quercetin and its derivatives, in plants are not static. They are significantly influenced by a range of genetic and environmental factors.

Genetic and Developmental Factors: The plant's genotype, the specific organ (leaves, fruit, or seeds), and its developmental stage play a crucial role in the type and quantity of flavonoids produced. copernicus.org

Environmental Conditions: Abiotic factors such as weather and soil conditions can alter the phytochemical profile of a plant. For instance, studies on Psidium guajava have observed that weather patterns and rainfall influence the richness of bioactive compounds in the leaves. researchgate.net Similarly, soil composition and the availability of nutrients can impact secondary metabolite synthesis. copernicus.org

Farming Techniques: Agricultural practices can affect flavonoid content. One study found that organically grown tomatoes had significantly more quercetin than conventionally grown fruit, suggesting that farming methods can influence the plant's production of these compounds. wikipedia.org

Biotic and Abiotic Stress: Plants produce flavonoids as part of their defense mechanisms against various stressors. nih.gov Exposure to UV radiation, pathogens, high salinity, or drought can induce the biosynthesis of flavonoids like quercetin, which act as protective agents by scavenging reactive oxygen species and regulating physiological processes. nih.gov

Computational and Theoretical Investigations of Quercetin 3 Sulfate Potassium Salt

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and estimating the binding affinity of a ligand, such as Quercetin (B1663063) 3-Sulfate, to a protein's active site.

While specific molecular docking studies exclusively on Quercetin 3-Sulfate Potassium Salt are not extensively detailed in the provided results, research on the parent compound, quercetin, and its derivatives provides a strong foundation for understanding its potential interactions. For instance, molecular docking simulations of a related compound, quercetin-3-O-sulfate-4'-O-rhamnosyl (1 → 6)-β-d-glucoside, have shown hydrogen bond interactions with the KEAP-1 protein, suggesting a potential role in chemoprevention. researchgate.net

Studies on quercetin have demonstrated its ability to bind to various protein targets. Molecular docking analyses have predicted the binding of quercetin to the active sites of Serine/threonine mammalian sterile-20 (MST3) and peroxiredoxin 5, indicating its potential as an anticancer and antioxidant agent. uomustansiriyah.edu.iq Furthermore, docking studies have been employed to investigate quercetin's interaction with proteins involved in inflammation and cancer, such as NF-κB pathway proteins and antioxidant enzymes. nih.gov The binding affinity of quercetin to these targets provides insights into its mechanism of action. For example, quercetin has shown a strong binding affinity to IκB kinase (IκKb), a key component of the NF-κB pathway. nih.gov

The insights gained from quercetin's docking studies can be extrapolated to its sulfated form. The addition of a sulfate (B86663) group increases the polarity of the flavonoid, which can influence its binding characteristics. nih.gov Molecular docking can help predict how this structural change affects the binding energy and interaction with specific amino acid residues within a protein's binding pocket.

Table 1: Examples of Molecular Docking Studies on Quercetin and Related Compounds
CompoundTarget ProteinPredicted Activity
Quercetin-3-O-sulfate derivativeKEAP-1Chemopreventive researchgate.net
QuercetinMST3, Peroxiredoxin 5Anticancer, Antioxidant uomustansiriyah.edu.iq
QuercetinNF-κB pathway proteinsAnti-inflammatory nih.gov
QuercetinAngiotensin-Converting Enzyme (ACE)Antihypertensive sciforum.net
Quercetin dihydrateStress-responsive proteins (DREB, SOS3, STXBP1)Stress tolerance in plants mdpi.com

Molecular Dynamics Simulations for Ligand-Protein Interaction Dynamics

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions compared to the static picture provided by molecular docking. MD simulations track the movements of atoms and molecules over time, providing valuable information about the stability of the ligand-protein complex, conformational changes, and the role of solvent molecules.

MD simulations of quercetin have been used to understand its effect on lipid membranes, showing that it can decrease membrane rigidity by disordering acyl chains and increasing the diffusion of lipid molecules. nih.gov This suggests that quercetin and its derivatives may exert some of their biological effects by modulating membrane properties.

The application of MD simulations to Quercetin 3-Sulfate would be crucial in understanding how the sulfate group influences the dynamics of its interaction with target proteins. The increased polarity and charge of the sulfate group could lead to different and potentially more stable interactions with charged or polar residues in the binding site.

Table 2: Insights from Molecular Dynamics Simulations of Quercetin and its Derivatives
CompoundSystem StudiedKey Findings
QuercetinLipid membraneDecreased membrane rigidity, increased lipid diffusion nih.gov
Quercetin-3-(6-Malonylglucoside)Bcl-2 proteinStable complex formation, validating docking results biorxiv.org
Quercetin 3-O-(6“-acetyl-glucoside)SARS-CoV-2 3CLproAssessed stability of the ligand-protein complex researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties.

For flavonoids like quercetin, DFT calculations have been used to determine optimized geometries and to calculate electronic properties such as total electronic energy, enthalpy, entropy, dipole moment, and the HOMO-LUMO energy gap. researchgate.net These parameters are crucial for understanding the molecule's reactivity and its potential to act as an antioxidant. The HOMO-LUMO gap, for instance, is an indicator of the molecule's chemical reactivity and its ability to donate or accept electrons.

While specific quantum chemical calculations for this compound are not detailed in the search results, the principles can be readily applied. The introduction of a sulfate group would significantly alter the electronic distribution within the molecule. Quantum chemical calculations could predict how this change affects the molecule's reactivity, for example, by influencing its ability to scavenge free radicals. These theoretical studies can help in understanding the antioxidant potential of sulfated flavonoids.

Structure-Activity Relationship (SAR) Modeling for Sulfated Flavonoids

Structure-Activity Relationship (SAR) modeling is a key concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. researchgate.net By analyzing the SAR of a series of compounds, researchers can identify the chemical features that are important for a particular biological effect.

For flavonoids, SAR studies have identified several structural features that are crucial for their biological activities. mdpi.com These include the number and position of hydroxyl groups, the presence of a double bond in the C ring, and the nature of substituents. mdpi.com

In the context of sulfated flavonoids, the position of the sulfate group is a critical determinant of their biological activity. nih.gov The negatively charged sulfate group increases the polarity of the flavonoid, which can affect its absorption, distribution, and interaction with biological targets. nih.gov SAR studies on sulfated flavonoids can help to understand how the position and number of sulfate groups influence their pharmacological properties, such as anticoagulant, anti-inflammatory, and antitumor activities. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles.

For quercetin, in silico ADME predictions have been performed using various software tools. uomustansiriyah.edu.iqcsu.edu.au These studies have provided information on properties such as solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. uomustansiriyah.edu.iq For example, ADME predictions for quercetin suggest good absorption and strong binding to plasma proteins, but low permeability across the blood-brain barrier. uomustansiriyah.edu.iq

Table 3: Predicted ADME Properties of Quercetin from In Silico Studies
ADME PropertyPredicted Outcome for QuercetinReference
Absorption Good absorptivity uomustansiriyah.edu.iq
Distribution Low blood-brain barrier (BBB) permeability uomustansiriyah.edu.iq
Metabolism Predicted to be metabolized by CYP2D6 and CYP2D9 uomustansiriyah.edu.iq
Excretion Not explicitly detailed in the provided results
Toxicity Predicted to be non-carcinogenic csu.edu.au

Challenges and Future Directions in Academic Research

Development of Advanced Analytical Techniques for Trace Analysis and Metabolomics

A significant hurdle in studying Quercetin (B1663063) 3-Sulfate is the lack of commercially available standards and the low concentrations at which it and other quercetin metabolites are found in plasma. ucdavis.edu This necessitates the development of more sensitive and sophisticated analytical methods.

Current analytical techniques for quercetin and its derivatives include spectroscopic, chromatographic, electrophoretic, and electrochemical methods. nih.govresearchgate.net While techniques like UV-Vis spectrophotometry are simple and cost-effective, they often lack selectivity. nih.govresearchgate.net Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provide better selectivity and sensitivity. nih.govresearchgate.net For even higher resolution and lower detection limits, electrophoretic and electrochemical methods are employed. nih.govresearchgate.net

Future research should focus on refining these techniques and developing novel approaches for the trace analysis of Quercetin 3-Sulfate. This will be crucial for accurate pharmacokinetic studies and for building a comprehensive picture of its metabolic fate in the body. The development of methods like magnetic solid-phase extraction coupled with HPLC shows promise for determining trace levels of quercetin in various samples. researchgate.net

Metabolomics, the large-scale study of small molecules, is increasingly being used to understand the effects of quercetin and its metabolites on various diseases. researchgate.net However, the integration of metabolomics data with other "omics" data presents its own set of computational and statistical challenges. nih.gov

Elucidating Novel Molecular Targets and Pathways of Action

While quercetin is known to interact with various molecular targets and signaling pathways, the specific roles of its sulfated metabolites, such as Quercetin 3-Sulfate, are less understood. nih.govnih.gov Quercetin has been shown to influence pathways like the PI3K-Akt, MAPK/ERK, and STAT3 signaling pathways. nih.govmdpi.com It can also modulate the activity of various enzymes and cellular receptors. nih.gov

A key area for future research is to identify the unique molecular targets and pathways of action for Quercetin 3-Sulfate. It is plausible that the sulfate (B86663) group alters the molecule's binding affinity and specificity for different proteins and receptors. Understanding these differences is essential to unraveling the specific biological effects of this metabolite. For instance, studies have shown that the position of conjugation on the quercetin molecule significantly affects its biological activity in vitro. researchgate.net

Designing and Validating Sophisticated In Vitro and In Vivo Research Models

The development and validation of more sophisticated research models are critical for advancing our understanding of Quercetin 3-Sulfate. While numerous in vitro and in vivo studies have been conducted on quercetin, there is a need for models that more accurately reflect the metabolic processes in humans. nih.govnih.gov

Future in vitro studies should utilize cell lines that are more representative of specific tissues and disease states. Co-culture systems and 3D cell culture models could provide a more physiologically relevant environment to study the effects of Quercetin 3-Sulfate. For in vivo research, the use of humanized animal models could offer better predictions of the metabolite's behavior in the human body. Comparing in vitro and in vivo antioxidant activities of flavonoids with similar structures can provide valuable data on their structure-antioxidant relationships. nih.gov

Addressing Gaps in Understanding Structure-Function Relationships of Sulfated Metabolites

The addition of a sulfate group to quercetin can significantly alter its physicochemical properties and biological activities. nih.govpan.olsztyn.pl However, the precise structure-function relationships of sulfated metabolites like Quercetin 3-Sulfate are not yet fully understood.

Quantum calculations and molecular dynamics simulations can be powerful tools to rationalize the free radical scavenging and lipid peroxidation inhibition activities of sulfated quercetin metabolites. nih.gov Research has shown that the position of the sulfate group can influence the antioxidant capacity of the molecule. nih.govresearchgate.net For example, Quercetin-3'-O-sulfate was found to be more efficient in certain antioxidant assays than Quercetin-4'-O-sulfate. nih.govresearchgate.net Further research is needed to systematically investigate how sulfation at different positions affects the various biological activities of quercetin.

Standardization of Research Materials and Methodologies

A significant challenge in the field of quercetin research is the lack of standardization in research materials and methodologies. researchgate.net The synthesis of quercetin sulfate standards is often complex and results in low yields. nih.govnih.gov This makes it difficult to compare results across different studies.

There is a pressing need to develop standardized protocols for the synthesis and purification of Quercetin 3-Sulfate and other quercetin metabolites. researchgate.netnih.govnih.gov Furthermore, the establishment of certified reference materials would greatly improve the quality and reproducibility of research in this area. Spectroscopic and chromatographic methods play a crucial role in the quality control and standardization of quercetin in various forms. researchgate.net

Integration of Omics Technologies for a Holistic Understanding

To gain a comprehensive understanding of the roles of Quercetin 3-Sulfate, it is essential to integrate data from various "omics" technologies, including proteomics, transcriptomics, and metabolomics. frontiersin.orgnih.govmdpi.com This multi-omics approach can provide a more complete picture of the molecular mechanisms underlying the effects of this metabolite.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.